Cas no 6682-66-2 (1-(1,1,4,6,7-pentamethyl-2,3-dihydro-1H-inden-5-yl)ethanone)

1-(1,1,4,6,7-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethanone is a substituted indanone derivative characterized by its pentamethylated dihydroindenyl structure. This compound is of interest in organic synthesis due to its sterically hindered framework, which can influence reactivity and selectivity in catalytic and stoichiometric transformations. The presence of the acetyl group at the 5-position enhances its utility as a building block for further functionalization, particularly in the development of fragrances, pharmaceuticals, and specialty chemicals. Its stable, lipophilic nature makes it suitable for applications requiring controlled release or compatibility with nonpolar matrices. The compound’s defined molecular architecture also facilitates precise structural modifications in synthetic chemistry.
1-(1,1,4,6,7-pentamethyl-2,3-dihydro-1H-inden-5-yl)ethanone structure
6682-66-2 structure
Product Name:1-(1,1,4,6,7-pentamethyl-2,3-dihydro-1H-inden-5-yl)ethanone
CAS No:6682-66-2
MF:C16H22O
MW:230.345284938812
CID:1718677
PubChem ID:201728
Update Time:2025-05-24

1-(1,1,4,6,7-pentamethyl-2,3-dihydro-1H-inden-5-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(1,1,4,6,7-pentamethyl-2,3-dihydro-1H-inden-5-yl)ethanone
    • 1-(1,1,4,6,7-pentamethyl-2,3-dihydroinden-5-yl)ethanone
    • SOPHORAMINE
    • Matridin-15-one, 11,12,13,14-tetrahydro-
    • 11,12,13,14-Tetrahydromatridin-15-one
    • DTXSID50216932
    • 6682-66-2
    • Inchi: 1S/C16H22O/c1-9-10(2)15-13(7-8-16(15,5)6)11(3)14(9)12(4)17/h7-8H2,1-6H3
    • InChI Key: OGHYUUFNTFDTIU-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C(C)=C(C)C2=C(C=1C)CCC2(C)C

Computed Properties

  • Exact Mass: 230.16716
  • Monoisotopic Mass: 230.167065321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

1-(1,1,4,6,7-pentamethyl-2,3-dihydro-1H-inden-5-yl)ethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1947969-100mg
1-(1,1,4,6,7-Pentamethyl-2,3-dihydro-1h-inden-5-yl)ethan-1-one
6682-66-2 98%
100mg
¥11160.00 2024-05-04

Additional information on 1-(1,1,4,6,7-pentamethyl-2,3-dihydro-1H-inden-5-yl)ethanone

Introduction to 1-(1,1,4,6,7-Pentamethyl-2,3-Dihydro-1H-Inden-5-yl)ethanone (CAS No. 6682-66-2)

1-(1,1,4,6,7-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethanone, also known by its CAS number 6682-66-2, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of ketones and is characterized by its unique structural features, including multiple methyl groups and a dihydroindenyl moiety. The intricate structure of this compound makes it a valuable candidate for various applications, particularly in the development of novel pharmaceuticals and chemical intermediates.

The molecular formula of 1-(1,1,4,6,7-pentamethyl-2,3-dihydro-1H-inden-5-yl)ethanone is C15H24O, and its molecular weight is approximately 220.35 g/mol. The compound's structure consists of a central ketone group attached to a highly substituted indenyl ring system. This structural complexity provides a rich platform for exploring its chemical reactivity and potential biological activities.

Recent studies have highlighted the potential of 1-(1,1,4,6,7-pentamethyl-2,3-dihydro-1H-inden-5-yl)ethanone in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits significant anti-inflammatory properties. The indenyl ring system and the multiple methyl groups contribute to its ability to modulate key inflammatory pathways, making it a promising lead compound for the development of anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 1-(1,1,4,6,7-pentamethyl-2,3-dihydro-1H-inden-5-yl)ethanone has been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can selectively inhibit the growth of certain cancer cell lines while showing minimal toxicity to normal cells. The mechanism of action involves the disruption of cellular signaling pathways that are crucial for cancer cell survival and proliferation.

The synthesis of 1-(1,1,4,6,7-pentamethyl-2,3-dihydro-1H-inden-5-yl)ethanone has been extensively studied in the literature. One common synthetic route involves the condensation of an appropriate ketone with a substituted indene derivative under controlled conditions. The use of transition metal catalysts and specific reaction conditions can significantly enhance the yield and purity of the final product. These synthetic methods are crucial for ensuring that the compound can be produced on a large scale for further research and potential commercial applications.

In the context of pharmaceutical development, the solubility and stability of 1-(1,1,4,6,7-pentamethyl-2,3-dihydro-1H-inden-5-yl)ethanone are important considerations. Research has shown that this compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. However, its solubility in aqueous media is limited, which can pose challenges for formulation development. To address this issue, various strategies such as the use of surfactants and co-solvents have been explored to improve its aqueous solubility.

The stability of 1-(1,1,4,6,7-pentamethyl-2,3-dihydro-1H-inden-5-yl)ethanone under different storage conditions has also been investigated. Studies have shown that the compound is stable at room temperature when stored in a dry environment away from light. However, exposure to high temperatures or moisture can lead to degradation. Therefore, proper storage conditions are essential to maintain the integrity and efficacy of this compound.

In conclusion, 1-(1,1,4,6,7-pentamethyl-2,3-dihydro - 1H - inden - 5 - yl)ethanone (CAS No. 6682 - 66 - 2) is a versatile organic compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activities make it an attractive candidate for further investigation and application in various therapeutic areas. Ongoing research continues to uncover new insights into its properties and potential uses.

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